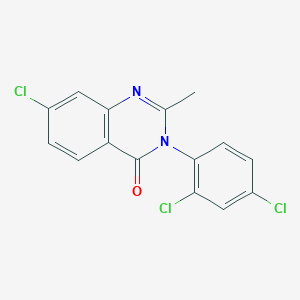
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is substituted with chlorine atoms and a dichlorophenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylamine and 2-methyl-4-chloroquinazoline.
Condensation Reaction: The 2,4-dichlorophenylamine is reacted with 2-methyl-4-chloroquinazoline under acidic or basic conditions to form the desired quinazolinone derivative.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chloroquinazoline: A precursor in the synthesis of the target compound.
2,4-Dichlorophenylamine: Another precursor used in the synthesis.
Other Quinazolinones: Compounds with similar core structures but different substituents, such as 2-methylquinazolin-4(3H)-one and 3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one.
Uniqueness
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and the dichlorophenyl group contribute to its reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62820-69-3 |
|---|---|
Molecular Formula |
C15H9Cl3N2O |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
7-chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-13-7-10(17)2-4-11(13)15(21)20(8)14-5-3-9(16)6-12(14)18/h2-7H,1H3 |
InChI Key |
ZLWOWUDZCDEALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















